6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a tetrahydronaphthalene carboxylic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino group is then introduced into the tetrahydronaphthalene carboxylic acid structure through various coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . These systems offer advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into reduced forms.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for mild deprotection of the Boc group , sodium borohydride for reduction reactions , and various oxidizing agents for oxidation reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group using oxalyl chloride in methanol can yield the free amine , while reduction with sodium borohydride can produce the corresponding alcohol .
Scientific Research Applications
6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves the interaction of its functional groups with specific molecular targets. The Boc-protected amino group can be selectively deprotected under mild conditions, allowing for subsequent reactions with other molecules. The tetrahydronaphthalene carboxylic acid structure provides a stable framework for these interactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
6-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid: Similar in structure but with a picolinic acid moiety instead of a tetrahydronaphthalene carboxylic acid.
Quisqualic acid analogs: Contain similar amino acid structures and are used in the development of peptidomimetics.
Uniqueness
The uniqueness of 6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid lies in its combination of a Boc-protected amino group with a tetrahydronaphthalene carboxylic acid structure. This combination provides distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-11-4-5-13-9-14(15(19)20)7-6-12(13)8-11/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
DNSGLSRUOXEMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2=C(C1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.